molecular formula C18H22N2O4S2 B257927 N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine

カタログ番号 B257927
分子量: 394.5 g/mol
InChIキー: XRISFDHTBWORDB-FTLRAWMYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine, also known as DT-061, is a novel compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein arginine deiminase 4 (PAD4), which is an enzyme that plays a crucial role in the pathogenesis of various diseases, including rheumatoid arthritis, cancer, and multiple sclerosis.

作用機序

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine binds to the active site of PAD4 and inhibits its activity by preventing the formation of the catalytic intermediate. This leads to a decrease in citrullination of proteins, which is involved in the pathogenesis of various diseases. N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has been shown to be highly selective for PAD4, with no significant inhibition of other PAD isoforms.
Biochemical and Physiological Effects:
N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has been shown to have significant biochemical and physiological effects. It has been shown to reduce the levels of citrullinated proteins in the synovial fluid of rheumatoid arthritis patients. Moreover, N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has been shown to inhibit the migration and invasion of cancer cells, indicating its potential as a cancer therapy.

実験室実験の利点と制限

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has several advantages for lab experiments. It is highly selective for PAD4, making it a valuable tool for studying the role of PAD4 in various diseases. Moreover, N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has been shown to be stable in vitro and in vivo, making it suitable for pharmacological studies. However, the synthesis of N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine is complex and requires specialized equipment and expertise. Moreover, the cost of N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine is relatively high, which may limit its use in some research labs.

将来の方向性

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has several potential future directions for scientific research. It could be further studied for its potential therapeutic applications in autoimmune diseases and cancer. Moreover, N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine could be used as a tool to study the role of PAD4 in various biological processes, such as inflammation and cell signaling. Furthermore, the synthesis of N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine could be optimized to improve its yield and reduce its cost, making it more accessible to researchers.

合成法

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine is synthesized by reacting 2,3-diaminomaleonitrile with 2,2-dimethyl-5-oxo-1,2,3,5,9b-hexahydrothiazolo[2,3-a]isoindole-3-carboxylic acid methyl ester. The reaction is carried out in the presence of a catalyst, such as triethylamine, in an organic solvent, such as dimethylformamide. The resulting product is purified by column chromatography to obtain N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine in high yield and purity.

科学的研究の応用

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit PAD4 activity, which is involved in the citrullination of proteins and the subsequent formation of autoantigens. Therefore, N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has the potential to be used as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

特性

製品名

N-[(2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindol-3-yl)carbonyl](methyl)homocysteine

分子式

C18H22N2O4S2

分子量

394.5 g/mol

IUPAC名

(2S)-2-[[(3R)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C18H22N2O4S2/c1-18(2)13(14(21)19-12(17(23)24)8-9-25-3)20-15(22)10-6-4-5-7-11(10)16(20)26-18/h4-7,12-13,16H,8-9H2,1-3H3,(H,19,21)(H,23,24)/t12-,13+,16?/m0/s1

InChIキー

XRISFDHTBWORDB-FTLRAWMYSA-N

異性体SMILES

CC1([C@H](N2C(S1)C3=CC=CC=C3C2=O)C(=O)N[C@@H](CCSC)C(=O)O)C

SMILES

CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(CCSC)C(=O)O)C

正規SMILES

CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(CCSC)C(=O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。